
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine
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Overview
Description
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C11H10N2 It is characterized by the presence of a pyridine ring attached to a prop-2-yn-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)prop-2-yn-1-amine typically involves the reaction of pyridine-2-carbaldehyde with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing its binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: This compound has an additional pyridine ring, which can enhance its coordination ability with metal ions.
N-(1-methyl-1H-imidazol-2-yl)methyl-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine: The presence of an imidazole ring provides additional sites for interaction with biological targets.
Uniqueness
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is unique due to its combination of a pyridine ring and a prop-2-yn-1-amine group. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various research and industrial applications.
Biological Activity
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propynyl amine group. Its molecular formula is C11H12N2, and it has a molecular weight of approximately 176.23 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders. The inhibition of nNOS can lead to decreased nitric oxide production, potentially benefiting conditions characterized by excessive nitric oxide levels, such as neurodegenerative diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
These findings suggest that the compound could be developed into an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis. The compound's ability to cross the blood-brain barrier enhances its potential for treating brain tumors.
Study on Neuroprotective Effects
In a recent study focused on neuroprotection, this compound was administered to animal models exhibiting symptoms of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive functions compared to control groups. This suggests its potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure–Activity Relationship (SAR)
A series of derivatives based on the core structure of this compound were synthesized to explore their biological activities further. Modifications at various positions on the pyridine ring resulted in compounds with enhanced potency against nNOS and improved pharmacokinetic profiles. Notably, certain derivatives displayed increased selectivity over other isoforms of nitric oxide synthase, highlighting the importance of structural modifications in drug development .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-8-9-5-3-4-7-11-9/h1,3-5,7,10H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJKOKLCQLPSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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